Lanthanum difluoride
Description
Properties
CAS No. |
15948-68-2 |
|---|---|
Molecular Formula |
F2La |
Molecular Weight |
176.9023 g/mol |
InChI |
InChI=1S/2FH.La/h2*1H;/q;;+2/p-2 |
InChI Key |
BAEYGLIIMIYYPU-UHFFFAOYSA-L |
Canonical SMILES |
F[La]F |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of Lanthanum Difluoride
Hydrothermal Synthesis Using Lanthanum Nitrate and Ammonium Bifluoride
One of the most prominent and well-documented methods for preparing this compound involves a hydrothermal reaction between lanthanum nitrate and ammonium bifluoride. This method is notable for its simplicity, low temperature, and environmental friendliness, making it suitable for large-scale industrial production.
Process Description:
- Reactants: Lanthanum nitrate hexahydrate (La(NO3)3·6H2O) and ammonium bifluoride (NH4HF2).
- Molar Ratio: Typically, lanthanum nitrate to ammonium bifluoride is mixed in a molar ratio ranging from 1:3 to 1:12, with an optimal ratio around 1:10 for efficient reaction.
- Reaction Conditions: The mixture is reacted in a sealed vessel at temperatures between 80°C and 180°C for 1 to 48 hours.
- Post-reaction: After cooling to room temperature, the product is washed (usually with deionized water 2-3 times) and filtered to obtain white lanthanum fluoride powder.
Key Advantages:
- The ammonium bifluoride acts both as a reactant and a fluxing agent, avoiding contamination common in other flux methods.
- The process requires relatively low temperature and energy.
- The method is scalable and environmentally benign.
Experimental Variations and Findings:
| Embodiment | La(NO3)3·6H2O (g) | NH4HF2 (g) | Molar Ratio (La:NH4HF2) | Temperature (°C) | Reaction Time (h) | Product Characteristics |
|---|---|---|---|---|---|---|
| 1 | 0.30 | 0.40 | 1:10 | 180 | 1 | White LaF3 powder; confirmed by XRD and TEM |
| 2 | 0.30 | 0.40 | 1:10 | 180 | 24 | White LaF3 powder; particle size analyzed |
| 3 | 0.30 | 0.40 | 1:10 | 180 | 48 | White LaF3 powder; TEM and size analysis |
| 4 | 0.30 | 0.40 | 1:10 | 120 | 6 | White LaF3 powder; XRD confirmed |
| 5 | 0.30 | 0.40 | 1:10 | 100 | 24 | White LaF3 powder; XRD confirmed |
| 6 | 0.30 | 0.40 | 1:10 | 80 | 48 | White LaF3 powder; XRD confirmed |
| 7 | 0.30 | 0.12 | 1:3 | 180 | 1 | White LaF3 powder; XRD confirmed |
These results indicate that higher temperatures and longer reaction times generally promote better crystallinity and particle uniformity, with 180°C and 24 hours being common optimal conditions. Lower temperatures require longer durations to achieve similar results. The molar ratio of reactants significantly affects yield and purity, with 1:10 being preferred for efficiency and product quality.
Doping with Europium for Luminescent Materials
The hydrothermal method can be adapted to prepare europium-doped lanthanum fluoride, which is valuable for luminescent applications.
- Additional Reactant: Europium nitrate is added in a molar ratio of 1% to 5% relative to lanthanum nitrate.
- Reaction Conditions: Similar to the pure LaF3 synthesis, with ammonium bifluoride in excess (around 10 times lanthanum nitrate).
- Product: Orange europium-doped lanthanum fluoride powder with luminescent properties confirmed by fluorescence excitation spectra.
| Embodiment | La(NO3)3·6H2O (g) | Eu(NO3)3·6H2O (g) | NH4HF2 (g) | Molar Ratio (La:Eu:NH4HF2) | Temperature (°C) | Reaction Time (h) | Product Characteristics |
|---|---|---|---|---|---|---|---|
| 8 | 0.30 | 0.015 | 0.40 | 1:0.05:10 | 180 | 1 | Orange Eu-doped LaF3; XRD and fluorescence confirmed |
| 9 | 0.30 | 0.009 | 0.40 | 1:0.03:10 | 180 | 1 | Orange Eu-doped LaF3; fluorescence confirmed |
This doping process maintains the same synthesis parameters but introduces europium ions, which substitute into the lanthanum fluoride lattice, imparting luminescent properties.
Coagulation and Precipitation Methods Using Lanthanum Salts
Another approach involves the use of lanthanum salts (e.g., lanthanum nitrate) to remove fluoride ions from solutions, forming lanthanum fluoride precipitates.
- Procedure: Lanthanum nitrate is added to fluoride-containing solutions at controlled La/F molar ratios.
- Reaction Conditions: Typically performed at room temperature (~30°C) with agitation for about 1 hour.
- Outcome: Formation of LaF3 precipitates confirmed by scanning electron microscopy and X-ray diffraction.
- Observations: The La/F molar ratio critically affects the formation and stability of lanthanum fluoride precipitates, with ratios ≥1:3 favoring precipitation.
This method is often studied in the context of fluoride removal from water but also provides a route for lanthanum fluoride synthesis in aqueous media.
Comparative Analysis of Preparation Methods
| Preparation Method | Temperature Range | Reaction Time | Reactants | Product Form | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Hydrothermal synthesis with NH4HF2 | 80–180°C | 1–48 hours | La(NO3)3·6H2O + NH4HF2 | White powder (LaF3) | Low energy, scalable, environmentally friendly | Requires sealed vessel, time-consuming |
| Hydrothermal doping with Eu | 80–180°C | 1–48 hours | La(NO3)3·6H2O + Eu(NO3)3 + NH4HF2 | Orange luminescent powder | Enables luminescent properties | Additional cost of dopant |
| Coagulation/precipitation from solution | ~30°C | ~1 hour | La(NO3)3 + F-containing solution | Precipitated LaF3 | Simple, room temperature | Limited control over particle size |
Summary of Research Findings
- The hydrothermal synthesis method using lanthanum nitrate and ammonium bifluoride is the most extensively studied and industrially feasible method for preparing this compound, offering control over particle size and crystallinity by adjusting temperature, time, and reactant ratios.
- Europium doping can be seamlessly integrated into this process to produce luminescent lanthanum fluoride materials with high purity and controlled doping levels.
- Coagulation and precipitation methods provide alternative aqueous routes for LaF3 formation, especially relevant in environmental applications such as fluoride removal from water.
- The ammonium bifluoride acts both as a reactant and flux, simplifying the process and reducing contamination risks compared to traditional flux methods.
Chemical Reactions Analysis
Types of Reactions: Lanthanum difluoride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form lanthanum trifluoride (LaF₃) when exposed to oxygen at high temperatures.
Reduction: It can be reduced to elemental lanthanum and fluorine gas under specific conditions.
Substitution: this compound can participate in substitution reactions with other halides to form different lanthanum halides.
Common Reagents and Conditions:
Oxidation: Requires high temperatures and an oxygen-rich environment.
Reduction: Typically involves the use of reducing agents such as hydrogen gas or metals like calcium.
Substitution: Involves halide exchange reactions using reagents like chlorine or bromine.
Major Products Formed:
Oxidation: Lanthanum trifluoride (LaF₃)
Reduction: Elemental lanthanum (La) and fluorine gas (F₂)
Substitution: Lanthanum chloride (LaCl₃), lanthanum bromide (LaBr₃), etc.
Scientific Research Applications
Lanthanum difluoride has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other lanthanum compounds and as a catalyst in various chemical reactions.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical imaging techniques.
Medicine: Explored for its potential therapeutic applications, including its use in targeted drug delivery systems.
Industry: Utilized in the production of high-performance materials, such as optical fibers and scintillation crystals, due to its excellent optical properties
Mechanism of Action
The mechanism of action of lanthanum difluoride is primarily based on its ability to interact with other molecules and ions. In biological systems, it can bind to phosphate ions, forming insoluble lanthanum phosphate complexes that prevent the absorption of phosphate in the gastrointestinal tract. This property is particularly useful in the treatment of hyperphosphatemia in patients with chronic kidney disease .
Comparison with Similar Compounds
Comparison with Similar Fluoride Compounds
The following table compares LaF₃ with structurally or functionally related fluorides, focusing on chemical identifiers, applications, and safety classifications derived from the provided evidence:
Analysis of Key Differences:
Structural Complexity: LaF₃ adopts a trigonal crystal structure, enabling high ionic conductivity, whereas simpler fluorides like LiF and NaF exhibit cubic structures .
Safety and Handling :
- All listed compounds are classified as hazardous under the 2015 catalogue, emphasizing the need for stringent handling protocols .
Notable Research on LaF₃:
- Fluoride Ion Detection : Studies highlight that europium-doped LaF₃ electrodes achieve detection limits as low as 1 µM for fluoride ions, making them indispensable in environmental monitoring .
- Thermal Stability : LaF₃’s resistance to thermal degradation (>1,500°C inferred) makes it superior to PbF₂ and NaF in high-temperature applications .
Q & A
Q. What are the optimal solid-state synthesis conditions for lanthanum difluoride to achieve high phase purity?
Methodological Answer: High-purity LaF₃ is typically synthesized via solid-state reactions between La₂O₃ and NH₄F at temperatures between 600–800°C under inert atmospheres. Key parameters include:
Q. Which spectroscopic techniques are most effective for characterizing the structural properties of this compound?
Methodological Answer:
- XRD : Identifies crystallographic phases and lattice parameters (e.g., hexagonal vs. orthorhombic structures).
- Raman Spectroscopy : Detects vibrational modes linked to F⁻ ion mobility.
- FTIR : Confirms fluoride bonding and detects hydroxyl impurities.
- SEM-EDS : Maps elemental distribution and surface morphology.
Cross-validate results with multiple techniques to address instrumental limitations .
Advanced Research Questions
Q. How does doping with rare-earth ions (e.g., Eu³⁺, Ce³⁺) affect the ionic conductivity of this compound, and what experimental approaches validate these effects?
Methodological Answer:
- Doping Mechanism : Substitute La³⁺ sites with smaller rare-earth ions to create lattice strain and enhance F⁻ vacancy mobility.
- Experimental Validation :
- Impedance Spectroscopy : Measures ionic conductivity across frequencies (10 Hz–1 MHz) at 25–300°C.
- DFT Simulations : Model vacancy migration pathways and activation energies.
- TEM : Visualize dopant distribution and defect structures.
Contradictions in conductivity data may arise from inhomogeneous doping; use statistical sampling (≥3 batches) .
Q. What discrepancies exist in reported bandgap values of this compound, and how can experimental design mitigate these inconsistencies?
Methodological Answer: Bandgap values for LaF₃ range from 5.1–6.3 eV due to:
- Synthesis Variables : Oxygen impurities (common in non-inert syntheses) reduce bandgaps.
- Measurement Techniques : UV-Vis (Tauc plot) vs. photoelectron spectroscopy (XPS/UPS) yield differing results.
Mitigation Strategies : - Standardize synthesis protocols (e.g., glove-box handling).
- Use ultra-high-vacuum systems for spectroscopic measurements.
- Report measurement uncertainties and baseline corrections .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the thermal stability of this compound in oxidative environments?
Methodological Answer:
- Controlled TGA-DSC Experiments : Compare weight loss profiles of LaF₃ synthesized via different routes (e.g., sol-gel vs. solid-state).
- Surface Analysis : Use XPS to detect LaOF formation at grain boundaries, which accelerates degradation.
- Replicate Studies : Share raw data (e.g., via repositories like Zenodo) to enable meta-analysis .
Q. What statistical models are appropriate for analyzing the correlation between synthesis parameters and ionic conductivity in LaF₃?
Methodological Answer:
- Multivariate Regression : Relate variables (e.g., dopant concentration, annealing time) to conductivity.
- ANOVA : Test batch-to-batch variability.
- Machine Learning : Train models on historical data to predict optimal synthesis conditions.
Use open-source tools (e.g., Python’s SciKit-Learn) for reproducibility .
Resource and Collaboration Guidance
Q. How can researchers access high-quality computational models for studying LaF₃’s electronic structure?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
